Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate
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Overview
Description
Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate is a complex organic compound featuring a unique imidazo[1,5-a]pyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate heterocyclic amines with diazonium salts, followed by halogenation and esterification reactions . The reaction conditions often include the use of solvents like ethanol and toluene, with temperature control and specific catalysts to ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol and toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular pathways involved are still under investigation, but it is believed to affect cell cycle progression and induce apoptosis in certain cancer cell lines .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and have been studied for their biological activities.
Pyrazolo[1,5-a]pyrimidines: These analogs are also of interest in medicinal chemistry due to their potential therapeutic applications.
Uniqueness
Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate is unique due to the presence of both bromine and chlorine atoms, which can be selectively modified to create a variety of derivatives. This versatility makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H14BrClN4O2 |
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Molecular Weight |
373.63 g/mol |
IUPAC Name |
methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H14BrClN4O2/c1-21-12(20)8-3-2-5-18(7-8)13-17-10(14)9-11(15)16-4-6-19(9)13/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
IJKLIGBVJCOLCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C2=NC(=C3N2C=CN=C3Cl)Br |
Origin of Product |
United States |
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